Sulopenem Etzadroxil: A Technical Overview of its Chemical Properties and In Vitro Evaluation
Sulopenem Etzadroxil: A Technical Overview of its Chemical Properties and In Vitro Evaluation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical structure, IUPAC name, and key quantitative data of sulopenem etzadroxil. It also outlines the methodologies for essential in vitro experiments used to characterize its antimicrobial activity.
Chemical Structure and IUPAC Name
Sulopenem etzadroxil is the orally bioavailable prodrug of sulopenem, a potent penem antibacterial agent.[1][2] The ester linkage in sulopenem etzadroxil is cleaved by esterases in the human body to release the active sulopenem moiety.[1]
IUPAC Name: 2-ethylbutanoyloxymethyl (5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(1R,3S)-1-oxothiolan-3-yl]sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate[1][3]
Chemical Formula: C₁₉H₂₇NO₇S₃[1][4]
CAS Number: 1000296-70-7[1][4]
Caption: Chemical structure of sulopenem etzadroxil.
Quantitative Data
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 477.62 g/mol | [1][4] |
| Water Solubility | 1.29 mg/mL (predicted) | [2] |
| logP | 1.57 (predicted) | [2] |
| pKa (Strongest Acidic) | 14.84 (predicted) | [2] |
| pKa (Strongest Basic) | -2.8 (predicted) | [2] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 7 | [1] |
Pharmacokinetic Properties of Sulopenem (Active Moiety)
The pharmacokinetics of sulopenem are significantly influenced by administration with food and co-administration with probenecid.[5][6][7]
| Parameter | Fasted State | Fed State (with high-fat meal) | Source |
| Bioavailability | ~40% | ~64% | [2] |
| Cmax (mg/L) | 1.84 | 2.66 | [5] |
| Tmax (h) | 1 | 2 | [7] |
| AUC (mg·h/L) | 4.69 | 7.39 | [5] |
| Apparent Volume of Distribution (Vd/F) (L) | 134 | 92.09 | [2][7] |
| Plasma Protein Binding | ~11% | ~11% | [2] |
| Elimination Half-life (t₁/₂) (h) | 1.18 | 1.28 | [7] |
| Renal Clearance | Not specified | Not specified | [7] |
In Vitro Antimicrobial Activity of Sulopenem
Sulopenem demonstrates potent in vitro activity against common urinary tract pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for sulopenem against key clinical isolates.
| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Source |
| Escherichia coli | 0.03 | 0.03 - 0.06 | [8][9][10] |
| Klebsiella pneumoniae | 0.03 - 0.06 | 0.25 - 1 | [8][9][10] |
| Proteus mirabilis | 0.25 | 0.25 | [9] |
Experimental Protocols
The following sections outline the general methodologies for key in vitro experiments used to characterize the antimicrobial profile of sulopenem. These protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The broth microdilution method is a standard procedure for determining the MIC of antibacterial agents.
Principle: A standardized suspension of the test microorganism is inoculated into a series of microplate wells containing serial twofold dilutions of the antimicrobial agent. Following incubation, the wells are examined for visible growth to determine the MIC.
General Protocol (based on CLSI M07 guidelines): [11][12]
-
Preparation of Antimicrobial Agent Stock Solution: Prepare a stock solution of sulopenem in a suitable solvent (e.g., DMSO).[13]
-
Preparation of Microdilution Plates: Serially dilute the sulopenem stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to achieve the desired concentration range.
-
Inoculum Preparation: Prepare a standardized inoculum of the test organism (e.g., E. coli, K. pneumoniae) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading of Results: The MIC is recorded as the lowest concentration of sulopenem that completely inhibits visible growth of the organism.
Caption: Workflow for MIC determination.
Time-Kill Kinetic Assay
Time-kill assays are performed to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
Principle: A standardized inoculum of a bacterial strain is exposed to a constant concentration of the antimicrobial agent. At specified time intervals, aliquots are removed, and the number of viable bacteria is determined by colony counting.
General Protocol: [14][15][16][17][18]
-
Inoculum Preparation: Prepare a bacterial suspension in the logarithmic phase of growth and dilute it in fresh broth to a standardized starting concentration (e.g., 10⁵ to 10⁶ CFU/mL).
-
Exposure to Antibiotic: Add sulopenem at various concentrations (e.g., 1x, 4x, 8x MIC) to the bacterial suspensions. A growth control without the antibiotic is included.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each suspension.
-
Neutralization and Plating: Serially dilute the aliquots in a suitable neutralizer to inactivate the antibiotic and plate onto appropriate agar plates.
-
Incubation and Colony Counting: Incubate the plates at 37°C for 24 hours, and then count the number of colonies to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each sulopenem concentration and the growth control. Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial CFU/mL.
Post-Antibiotic Effect (PAE)
The PAE refers to the persistent suppression of bacterial growth after a brief exposure to an antimicrobial agent.
Principle: Bacteria are exposed to an antibiotic for a short period, after which the antibiotic is removed, and the time required for the bacteria to resume normal growth is measured.
General Protocol: [19][20][21][22][23]
-
Exposure Phase: Expose a standardized bacterial suspension in the logarithmic growth phase to a specific concentration of sulopenem (e.g., 5x or 10x MIC) for a defined period (e.g., 1-2 hours). A control culture is handled identically but without antibiotic exposure.
-
Removal of Antibiotic: Remove the antibiotic by dilution (e.g., 1:1000) or centrifugation and washing to reduce the concentration of sulopenem to sub-inhibitory levels.
-
Regrowth Phase: Incubate both the test and control cultures.
-
Viability Assessment: At various time points during the regrowth phase, determine the viable bacterial counts (CFU/mL) for both cultures.
-
PAE Calculation: The PAE is calculated using the formula: PAE = T - C, where T is the time required for the viable count in the test culture to increase by 1 log₁₀ above the count observed immediately after antibiotic removal, and C is the corresponding time for the control culture.
Mechanism of Action
Sulopenem, the active form of sulopenem etzadroxil, exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[1][4] This is achieved through the covalent binding of the β-lactam ring of sulopenem to the active site of penicillin-binding proteins (PBPs).[1][2] The inactivation of these essential enzymes prevents the cross-linking of peptidoglycan chains, thereby compromising the integrity of the bacterial cell wall and leading to cell lysis. In E. coli, sulopenem has shown a high binding affinity for PBP2.[2]
Caption: Mechanism of action of sulopenem.
References
- 1. Sulopenem Etzadroxil | C19H27NO7S3 | CID 23642298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. Sulopenem etzadroxil | 1000296-70-7 | AS178420 | Biosynth [biosynth.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sulopenem Etzadroxil/Probenecid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 9. In vitro activity of sulopenem and comparator agents against Enterobacterales and anaerobic clinical isolates collected during the SENTRY Antimicrobial Surveillance Program - PMC [pmc.ncbi.nlm.nih.gov]
- 10. can-r.com [can-r.com]
- 11. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 12. researchgate.net [researchgate.net]
- 13. Sulopenem etzadroxil CAS#: 1000296-70-7 [m.chemicalbook.com]
- 14. nelsonlabs.com [nelsonlabs.com]
- 15. researchgate.net [researchgate.net]
- 16. actascientific.com [actascientific.com]
- 17. scribd.com [scribd.com]
- 18. emerypharma.com [emerypharma.com]
- 19. A new method to determine postantibiotic effect and effects of subinhibitory antibiotic concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. emerypharma.com [emerypharma.com]
- 21. Automatic procedures for measuring post-antibiotic effect and determining random errors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. A rapid method for post-antibiotic bacterial susceptibility testing | PLOS One [journals.plos.org]
- 23. Postantibiotic Effect in Escherichia coli Determined with Real-Time Metabolic Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
